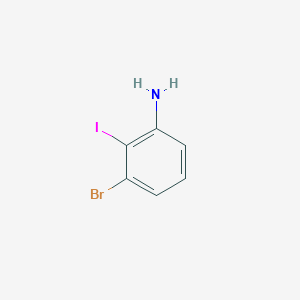
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Potential
A study highlights the synthesis of derivatives similar to the mentioned compound, showing significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. This suggests these compounds' potential in developing treatments for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Therapeutic Applications
Another study involves the synthesis of derivatives that showed considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential therapeutic applications in treating diseases like diabetes (Abbasi et al., 2019). Furthermore, compounds were evaluated for hemolytic and cytotoxic profiles, indicating their potential safety and efficacy as medications.
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
Derivatives were designed, synthesized, and screened for cytotoxic activity against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tubulin polymerization, highlighting a potential mechanism for anticancer activity (Manasa et al., 2020).
Antimicrobial Activity
New derivatives demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Therapeutic Agents
A series of multifunctional amides synthesized from a related compound showed moderate enzyme inhibitory potentials against enzymes like acetyl and butyrylcholinesterase, indicating their potential in developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-cyclopropylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17(22)13-11-21(12-13)25(23,24)14-5-6-14/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHGEBNUMIFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

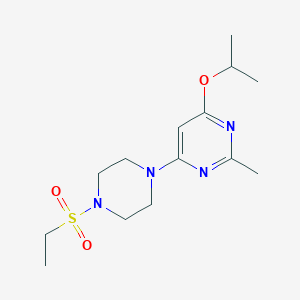
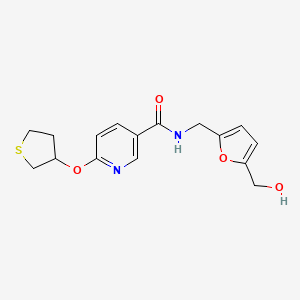
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)
![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2577985.png)
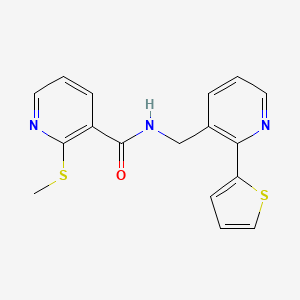

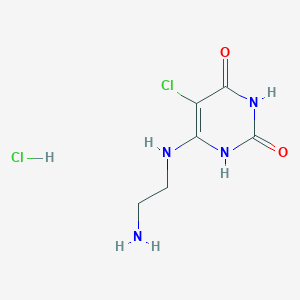

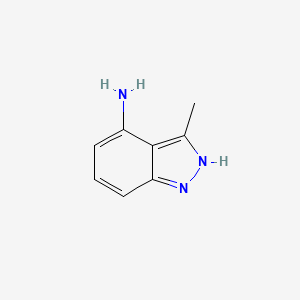
![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2577993.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
